N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide typically involves multi-step chemical modifications. One common method starts with the preparation of 3-bromobenzoic acid, which is then converted into its methyl ester. This ester is further transformed into 3-bromobenzohydrazide, followed by cyclization to produce the 1,2,4-triazole derivative. The final step involves coupling this intermediate with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to engage in hydrogen-bonding and dipole interactions with biological receptors, which can modulate various biological activities. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, which also show diverse biological activities.
Properties
IUPAC Name |
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-15-14-9-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKQEKFLNLJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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